molecular formula C8H9FO2 B1346422 (3-Fluoro-5-methoxyphenyl)methanol CAS No. 914637-27-7

(3-Fluoro-5-methoxyphenyl)methanol

Cat. No. B1346422
M. Wt: 156.15 g/mol
InChI Key: AKNFFYDXPZERQS-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-methoxyphenyl)methanol” is an organic chemical compound in the family of phenolic compounds . It has a molecular weight of 156.16 . The IUPAC name for this compound is (3-fluoro-5-methoxyphenyl)methanol .


Molecular Structure Analysis

The InChI code for “(3-Fluoro-5-methoxyphenyl)methanol” is 1S/C8H9FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.

It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature . The physical form of the compound can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

Stereoselective Synthesis and Rearrangements

  • A study highlighted the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, demonstrating the utility of (3-Fluoro-5-methoxyphenyl)methanol derivatives in creating complex organic structures through rearrangements initiated by Selectfluor and Deoxo-Fluor. This process enables the synthesis of compounds with potential applications in medicinal chemistry and material science (Krow et al., 2004).

Fluorinated Building Blocks

  • The oxidation of 4-fluoro-2-methoxyphenol in methanol, a related compound, has led to the development of fluorinated masked o-benzoquinones. These compounds serve as new fluorinated building blocks for synthesizing a variety of fluorinated compounds, showcasing the role of fluorinated phenols in enhancing the properties of synthetic materials (Patrick et al., 2004).

Kinetics of Methanolysis

  • Research on the La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, including (3-Fluoro-5-methoxyphenyl)methanol derivatives, offers insights into decontamination methodologies for toxic byproducts like EA 2192 from VX hydrolysis. This study contributes to understanding the chemical mechanisms behind environmental decontamination and chemical defense (Dhar et al., 2011).

Intermediate for Herbicide Synthesis

  • The compound has been utilized as an intermediate in the synthesis of herbicide-related structures, demonstrating its application in agricultural chemistry. The synthesis process includes several steps starting from 4-chloro-2-fluoroanisole, leading to compounds with potential use in enhancing agricultural productivity (Yu, 2002).

Proton Exchange Membranes

  • Another study focused on the synthesis of new monomers for copoly(arylene ether sulfone)s containing methoxyphenyl groups based on (3-Fluoro-5-methoxyphenyl)methanol derivatives. These materials, after further modifications, have shown potential for use as proton exchange membranes in fuel cells, highlighting the material's contribution to sustainable energy technologies (Wang et al., 2012).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . The hazard statements include H301, and the precautionary statements include P301+P310 . It is recommended to handle the compound with care.

Future Directions

As for future directions, “(3-Fluoro-5-methoxyphenyl)methanol” is primarily used for R&D purposes . Its potential applications in various fields could be explored further.

properties

IUPAC Name

(3-fluoro-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNFFYDXPZERQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650440
Record name (3-Fluoro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-methoxyphenyl)methanol

CAS RN

914637-27-7
Record name 3-Fluoro-5-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-5-methoxybenzoic acid (5.1 g, 30 mmol) in dry ether at 0° C., LiAlH4 (3.44 g, 90 mmol) was added slowly. The reaction mixture was stirred at room temperature for 3 h, and quenched by slow addition of 1 M aqueous HCl solution (30 mL). The mixture was extracted with ethyl acetate (3×15 mL). The organic phase was dried over Na2SO4 and concentrated to give 4.9 g of (3-fluoro-5-methoxyphenyl)methanol. 1H NMR (CDCl3): δ 6.67-6.70 (m, 2H), 6.50-6.55 (m, 1H), 4.64 (d, 2H), 3.79 (s, 3H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Wetzel, EM Gargano, S Hinsberger… - European journal of …, 2012 - Elsevier
E2 deficiency in elderly people has directly an effect on the skeleton and can lead to osteoporosis. As 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) catalyses the conversion …
Number of citations: 27 www.sciencedirect.com
F Pinheiro, I Pallarès, F Peccati… - Journal of medicinal …, 2022 - ACS Publications
Transthyretin amyloidosis (ATTR) is a group of fatal diseases described by the misfolding and amyloid deposition of transthyretin (TTR). Discovering small molecules that bind and …
Number of citations: 4 pubs.acs.org

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